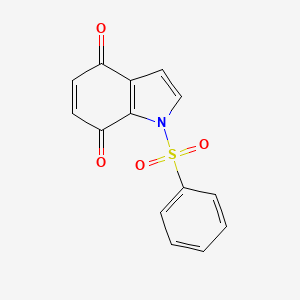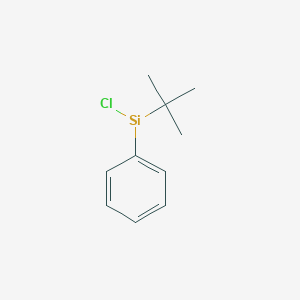![molecular formula C10H11NO5S2 B15166402 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid CAS No. 192509-68-5](/img/structure/B15166402.png)
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is a chemical compound known for its unique structure and properties. It contains a hydroxyl group, a nitrophenyl group, and a disulfanyl linkage, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid typically involves the reaction of 2-nitrothiophenol with 2-hydroxy-4-mercaptobutanoic acid under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alcohols, acids, bases.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states. The nitrophenyl group can interact with biological molecules, potentially leading to antimicrobial or antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-Hydroxy-4-[(2-aminophenyl)disulfanyl]butanoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
192509-68-5 |
|---|---|
Formule moléculaire |
C10H11NO5S2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(10(13)14)5-6-17-18-9-4-2-1-3-7(9)11(15)16/h1-4,8,12H,5-6H2,(H,13,14) |
Clé InChI |
QAFHYOJOGOLUNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SSCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)


acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)

![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)




